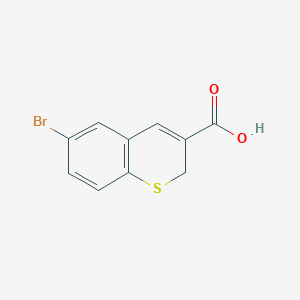

6-Bromo-2H-thiochromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2H-thiochromene-3-carboxylic acid” is a chemical compound with the CAS Number: 2567502-87-6 . It has a molecular weight of 271.13 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of thiochromone derivatives, which includes “6-Bromo-2H-thiochromene-3-carboxylic acid”, has been discussed in several studies . Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .Molecular Structure Analysis

The IUPAC name of the compound is 6-bromo-2H-thiochromene-3-carboxylic acid . The InChI code for the compound is 1S/C10H7BrO2S/c11-8-1-2-9-6 (4-8)3-7 (5-14-9)10 (12)13/h1-4H,5H2, (H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 271.13 .Scientific Research Applications

Palladium-Catalyzed Reactions

6-Bromo-2H-thiochromene-3-carboxylic acid is employed in palladium-catalyzed reactions to achieve perarylation of thiophene and furan carboxylic acids, demonstrating its versatility in forming tetraarylated products. This process involves the cleavage of C-H bonds and decarboxylation, resulting in compounds that are potentially useful for further chemical modifications and pharmaceutical development (Nakano et al., 2008).

Bromocyclization and Derivative Synthesis

The compound is central to methods involving the bromocyclization of styrene-type carboxylic acids. This process leads to the synthesis of enantioselective 3,4-dihydroisocoumarins, which are valuable intermediates for constructing various biologically important derivatives. These derivatives hold promise in medicinal chemistry for their potential applications in drug discovery and development (Chen et al., 2012).

Microwave-Assisted Synthesis

A significant application of 6-Bromo-2H-thiochromene-3-carboxylic acid is in the microwave-assisted synthesis of chromone-based compounds. This optimized synthetic route results in high yields and purity of chromone-2-carboxylic acids, facilitating the rapid development of libraries for multitarget-directed ligands. The method stands out for its efficiency, safety, and cost-effectiveness, demonstrating the compound's role in accelerating the discovery of new therapeutic agents (Cagide et al., 2019).

Electrocatalytic Carboxylation

In the context of green chemistry, 6-Bromo-2H-thiochromene-3-carboxylic acid is involved in electrocatalytic carboxylation processes. This application underscores the compound's role in sustainable chemistry practices, where it aids in the conversion of carbon dioxide into valuable carboxylic acids using ionic liquids. The process highlights an innovative approach to utilizing CO2, a greenhouse gas, as a feedstock for chemical synthesis (Feng et al., 2010).

properties

IUPAC Name |

6-bromo-2H-thiochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMVNZVQYZWCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(S1)C=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2H-thiochromene-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)

![N-[2-[butyl(methyl)amino]ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2742135.png)

![N-[(1-Benzyltriazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2742137.png)

![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2742144.png)

![3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B2742147.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2742149.png)